molecular formula C10H20ClFN2O2 B1411624 tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride CAS No. 1818843-16-1

tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

Cat. No.: B1411624
CAS No.: 1818843-16-1
M. Wt: 254.73 g/mol
InChI Key: ZFUOQMCJMKAZMC-SCLLHFNJSA-N
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Description

tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is a chemical compound with the molecular formula C10H19FN2O2·HCl. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a fluoropyrrolidine moiety, and a carbamate linkage, making it a versatile molecule for synthetic and analytical purposes .

Mechanism of Action

Target of Action

Similar compounds such as tert-butyl carbamate are used in the synthesis of n-boc-protected anilines , suggesting that it may interact with amine groups in biological systems.

Mode of Action

It’s known that tert-butyl carbamate derivatives can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds . This suggests that the compound may interact with its targets by modifying their chemical structure, potentially altering their function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is used as an electrophile for the nucleophilic addition of the amine . The reaction conditions often include the use of a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc group, resulting in the formation of the desired carbamate compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride is unique due to its fluoropyrrolidine moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications requiring high specificity and stability .

Properties

IUPAC Name

tert-butyl N-[[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-6-8-4-7(11)5-12-8;/h7-8,12H,4-6H2,1-3H3,(H,13,14);1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOQMCJMKAZMC-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1C[C@H](CN1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 2
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 3
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 4
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 5
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride
Reactant of Route 6
tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride

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